molecular formula C9H9BrFN B1526067 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1233526-83-4

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1526067
CAS RN: 1233526-83-4
M. Wt: 230.08 g/mol
InChI Key: ZMKJGCPZYHYIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 230.08 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is “6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline” and its InChI code is "1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11/h3-4,12H,1-2,5H2" .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 230.08 and 212.09 . The melting point is 32-35°C and the predicted boiling point is 282.9±40.0 °C . It is insoluble in water .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents . Its structure is pivotal in the construction of complex molecules that can interact with biological systems, leading to potential therapeutic agents. For instance, modifications of this compound can lead to the development of drugs with potential anti-inflammatory or neuroprotective properties.

Organic Synthesis

In organic chemistry, 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is used to introduce the isoquinoline scaffold into larger molecules . This scaffold is a key structural motif found in many natural products and medicinal compounds, making it a valuable target for synthetic organic chemists.

Material Science

The bromo and fluoro substituents on the tetrahydroisoquinoline core can be utilized in material science research, particularly in the development of novel polymers or small molecule organic semiconductors . These materials could have applications in electronics, photonics, or as sensors.

Biochemical Research

In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that recognize the isoquinoline structure . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.

Pharmacology

The compound’s structure is conducive to modification, allowing researchers to create derivatives with a wide range of pharmacological activities . These activities include anti-bacterial, anti-viral, anti-fungal, and anti-cancer properties, which are essential for developing new medications.

Environmental Science

While not directly used in environmental science, the synthesis and breakdown of this compound can be studied to understand its environmental impact . Research can be conducted to ensure that its use in industrial processes does not lead to harmful environmental byproducts.

Analytical Chemistry

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: can be used as a standard or reagent in analytical techniques such as HPLC or LC-MS to calibrate instruments or to develop new analytical methods . This is crucial for the accurate measurement of pharmaceuticals in biological samples.

Neurological Research

Given the importance of isoquinoline structures in neurological pathways, this compound can be used in the study of neurodegenerative diseases . It can serve as a lead compound for the development of drugs targeting neurological disorders such as Parkinson’s or Alzheimer’s disease.

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335 . The compound is also classified as Acute Tox. 4 Oral .

properties

IUPAC Name

7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKJGCPZYHYIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Synthesis routes and methods

Procedure details

tert-Butyl 7-bromo-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.272 g, 1.0 mmol) in ethyl acetate (1 mL) was treated with 4.0 M of hydrogen chloride in 1,4-dioxane (1.0 mL, 4.0 mmol) at r.t. for 2 h. The mixture was diluted with ethyl ether, and centrifugalized. The solvents were decanted. The residue was dried in-vacuo to afford the desired product as HCl salt which was directly used in next step reaction without further purification.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.